diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a hydrazinyl group, and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 3-methylthiophene-2,4-dicarboxylic acid with diethyl oxalate in the presence of a base to form the diethyl ester. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group. Finally, the cyclohexylidene moiety is introduced through a condensation reaction with 4,4-dimethyl-2,6-dioxocyclohexanone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another diethyl ester with a similar core structure but different functional groups.
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a cyclohexyl group but lacks the hydrazinyl and thiophene moieties.
Uniqueness
Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring, hydrazinyl group, and cyclohexylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-6-26-17(24)13-10(3)15(18(25)27-7-2)28-16(13)21-20-14-11(22)8-19(4,5)9-12(14)23/h21H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQNZMIETXTQGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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